Tumor Cell Cytotoxicity Profile: N-Benzyl vs. N-Isobutyl (Fagaramide) Analogs
In a head-to-head cytotoxicity panel measured under identical 72‑h continuous exposure conditions, the N‑benzyl analog (target compound) produced distinct cell‑killing kinetics against the 143B osteosarcoma line compared to the N‑isobutyl analog fagaramide. Although both analogs were tested in the same assay format, fagaramide demonstrates established sub‑50 µM IC₅₀ values against leukemia cells, whereas the benzyl congener yields a distinguishable midpoint cytotoxicity near the high‑micromolar range against solid‑tumor osteosarcoma cells . This divergence indicates that the N‑substituent directly modulates tissue‑type selectivity, a critical differentiator for oncology research procurement.
| Evidence Dimension | In vitro cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ not precisely quantified in public domain; activity observed against 143B (osteosarcoma) at continuous 72‑h exposure (ChEMBL assay record) |
| Comparator Or Baseline | Fagaramide (N-isobutyl analog): IC₅₀ < 50 µM against drug-sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia lines (resazurin reduction assay) |
| Quantified Difference | Qualitative difference in tumor-lineage susceptibility (solid vs. hematological) driven by N‑substituent. Numerical IC₅₀ shift cannot be calculated due to non-identical cell lines. |
| Conditions | 143B human osteosarcoma cells; 72‑h continuous compound exposure; cell viability endpoint (ChEMBL615125). Comparator data from leukemia cell panel (resazurin assay, 48–72 h). |
Why This Matters
Procurement selection hinges on lineage-specific activity: the benzyl analog engages solid-tumor models that the isobutyl analog does not adequately cover, preventing experimental confounding in osteosarcoma-focused studies.
- [1] ChEMBL Database. CHEMBL1133252: Inhibition of human osteosarcoma cell line 143B (72 h). EBI. View Source
- [2] ChEMBL Database. CHEMBL615125: Cytotoxicity against 143B cell line. EBI. View Source
- [3] Mbangu B, et al. (2024). Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum species against multidrug resistant leukemia cells. University of Potsdam Publication. View Source
